N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727931
InChI: InChI=1S/C14H23NO3S/c1-5-9-18-14-8-7-12(10-13(14)11(3)4)19(16,17)15-6-2/h7-8,10-11,15H,5-6,9H2,1-4H3
SMILES:
Molecular Formula: C14H23NO3S
Molecular Weight: 285.40 g/mol

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17727931

Molecular Formula: C14H23NO3S

Molecular Weight: 285.40 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide -

Specification

Molecular Formula C14H23NO3S
Molecular Weight 285.40 g/mol
IUPAC Name N-ethyl-3-propan-2-yl-4-propoxybenzenesulfonamide
Standard InChI InChI=1S/C14H23NO3S/c1-5-9-18-14-8-7-12(10-13(14)11(3)4)19(16,17)15-6-2/h7-8,10-11,15H,5-6,9H2,1-4H3
Standard InChI Key YPBFRVBTEFCEIO-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC)C(C)C

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide reflects its substitution pattern: a benzene ring with a sulfonamide group at position 1, an ethylamine substituent on the sulfonamide nitrogen, an isopropyl group at position 3, and a propoxy chain at position 4 . Its molecular formula C14H23NO3S\text{C}_{14}\text{H}_{23}\text{NO}_3\text{S} distinguishes it from simpler analogs like N-ethyl-4-propoxybenzenesulfonamide (C11H17NO3S\text{C}_{11}\text{H}_{17}\text{NO}_3\text{S}) , highlighting the impact of additional alkyl groups on molecular complexity.

Structural Features and Stereoelectronic Properties

The compound’s structure, represented by the SMILES notation CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC)C(C)C , reveals key stereoelectronic characteristics:

  • Propoxy Group: The three-carbon alkoxy chain at position 4 enhances lipophilicity, potentially improving membrane permeability.

  • Isopropyl Substituent: The branched alkyl group at position 3 introduces steric bulk, which may influence binding interactions with biological targets.

  • Sulfonamide Core: The -SO₂NH- group serves as a hydrogen bond donor/acceptor, a feature critical for enzyme inhibition in many sulfonamide drugs.

Comparative analysis with N-methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide (C13H21NO3S\text{C}_{13}\text{H}_{21}\text{NO}_3\text{S}) demonstrates that replacing the methyl group with an ethyl group on the sulfonamide nitrogen increases molecular weight by 14.02 g/mol and alters electronic properties due to the inductive effect of the larger alkyl chain.

Synthesis and Manufacturing

Table 1: Comparative Synthesis Conditions for Sulfonamide Analogs

CompoundReactantsYieldKey Conditions
N-Ethyl-4-propoxybenzenesulfonamide 4-Propoxybenzenesulfonyl chloride + ethylamineN/ADichloromethane, 0°C → RT
GP1 Acylsulfonamide Benzofuran-2-carboxylic acid + sulfonamide8–38%DMF, EDC/HOBt, RT

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are pivotal for confirming structure and purity. For example:

  • 1H NMR: Expected signals include a triplet for the propoxy methylene (δ\delta 1.24 ppm), a multiplet for the isopropyl group (δ\delta 1.0–1.5 ppm), and a singlet for the sulfonamide NH (δ\delta 12.4 ppm) .

  • LCMS: A molecular ion peak at m/z 285.40 [M + H]+ would confirm the compound’s molecular weight .

Physicochemical Properties

Solubility and Stability

Sulfonamides generally exhibit poor aqueous solubility due to their hydrophobic aromatic and alkyl groups. The propoxy and isopropyl substituents in this compound likely reduce solubility further, necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays. Stability studies on analogous compounds suggest resistance to hydrolysis under acidic conditions but susceptibility to oxidation at the sulfur center.

Spectral Data

While experimental spectra for this specific compound are unavailable, comparisons with N-ethyl-4-propoxybenzenesulfonamide provide insights:

  • Infrared (IR) Spectroscopy: Strong absorptions at 1150–1350 cm⁻¹ (S=O asymmetric stretching) and 910–990 cm⁻¹ (S-N stretching).

  • Ultraviolet-Visible (UV-Vis): Absorption maxima near 270 nm due to the benzene ring’s π→π* transitions.

Biological Activity and Mechanism

Anti-Inflammatory and Beyond

Beyond antimicrobial effects, sulfonamides modulate cyclooxygenase-2 (COX-2) and carbonic anhydrase. Molecular docking simulations could predict whether this compound’s substituents favor interactions with these targets, leveraging its propoxy group’s flexibility and the isopropyl group’s steric guidance.

Applications and Research Directions

Pharmaceutical Development

Though direct studies are lacking, the compound’s structural features align with sulfonamides investigated as:

  • Antibacterial Agents: Targeting multidrug-resistant pathogens through DHPS inhibition.

  • Anticancer Therapeutics: Potentiating DNA-damaging agents by disrupting folate metabolism.

Material Science Applications

Sulfonamides’ thermal stability and electronic properties make them candidates for organic semiconductors. The ethyl and propoxy groups in this compound could tune charge transport properties, meriting exploration in thin-film transistors.

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